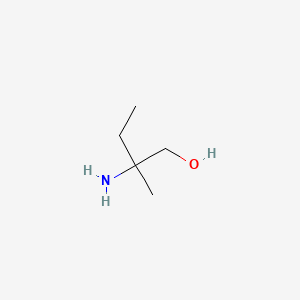
(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine is a chiral piperidine derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a hydroxymethyl group at the 3-position, and a 4-fluorophenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine typically involves the following steps:
Starting Material: The synthesis begins with (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)-piperidine-3-carboxylic acid.
Workup: The reaction mixture is then treated with methanol to complete the reduction process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as Jones reagent.
Reduction: The compound can be further reduced to remove the Boc protecting group, yielding the free amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) at room temperature.
Reduction: Hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: (3S,4R)-1-Boc-3-carboxy-4-(4-fluorophenyl)-piperidine.
Reduction: (3S,4R)-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine is primarily related to its role as an intermediate in the synthesis of pharmacologically active compounds. For instance, in the synthesis of paroxetine, it contributes to the formation of the piperidine ring system, which is crucial for the inhibition of serotonin reuptake . The molecular targets and pathways involved include the serotonin transporter (SERT), which is inhibited by the final product, leading to increased serotonin levels in the synaptic cleft.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: This compound is similar in structure but lacks the Boc protecting group and has a methyl group at the nitrogen atom.
(3S,4R)-(-)-4-(4′-fluorophenyl)-3-hydroxymethyl-piperidine: Another similar compound that lacks the Boc group and has a free hydroxymethyl group.
Uniqueness
(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection during synthesis. This feature makes it a valuable intermediate in multi-step synthetic processes, particularly in the pharmaceutical industry.
Properties
IUPAC Name |
tert-butyl (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,13,15,20H,8-11H2,1-3H3/t13-,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBDGYQRKQAUJW-ZFWWWQNUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)CO)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434299 |
Source


|
| Record name | tert-Butyl (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200572-33-4 |
Source


|
| Record name | tert-Butyl (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














